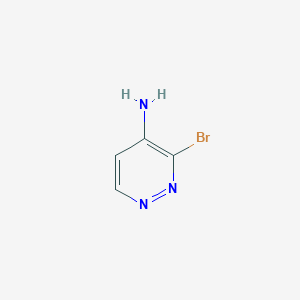

3-Bromopyridazin-4-amine

Description

Significance of Pyridazine (B1198779) Core in Chemical Research

The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a scaffold of significant interest in chemical research. scholarsresearchlibrary.com Diazines, including pyridazine and its derivatives, are fundamental to the field of chemistry and have demonstrated considerable biological importance. scholarsresearchlibrary.com The pyridazine ring is endowed with unique physicochemical properties, such as a high dipole moment and robust hydrogen-bonding capacity, which make it an attractive component in drug design. nih.gov It is often considered a valuable substitute for a phenyl ring or other azine structures. nih.gov

Pyridazine derivatives are recognized as one of the most active classes of organic compounds, exhibiting a wide spectrum of biological activities. scholarsresearchlibrary.com This has led to their extensive use in the development of pharmaceuticals and agrochemicals. scholarsresearchlibrary.comresearchgate.net In medicinal chemistry, the pyridazine scaffold is present in numerous small molecules investigated for anti-inflammatory, anti-hypertensive, anti-diabetic, and anticancer properties, among others. tandfonline.com The versatility of the pyridazine core also allows for easy functionalization at various positions, making it an attractive building block for the synthesis of more complex molecules and novel therapeutic agents. scholarsresearchlibrary.com Beyond medicine, pyridazines are also utilized in materials science, for instance, in the development of high-energy density materials, due to properties like high heat of formation and the ability to form dense crystal packing through π–π stacking. rsc.org

Overview of Brominated Heterocycles in Organic Synthesis

Brominated heterocyclic compounds are pivotal intermediates in modern organic synthesis. researchgate.net The incorporation of a bromine atom into a heterocyclic framework is a key strategy in both synthetic and medicinal chemistry. researchgate.net This is because the bromine atom serves as a versatile "chemical handle," enabling a wide range of subsequent chemical transformations. researchgate.net

The presence of a carbon-bromine bond allows for facile participation in numerous reactions, most notably in nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental for building molecular complexity and allow chemists to rapidly explore chemical space by introducing diverse functional groups. researchgate.net Halogenated heterocycles, in general, are crucial vehicles for the synthesis of other organic compounds. sigmaaldrich.com Bromo-substituted heterocycles are particularly valuable as precursors for creating new materials, industrial chemicals, and bioactive compounds. researchgate.netmdpi.com The strategic introduction of bromine into a molecule is a well-established method for producing versatile intermediates that can be further modified to achieve a desired final product. sci-hub.se

Position of 3-Bromopyridazin-4-amine within Pyridazine Derivatives Research

Within the broad class of pyridazine derivatives, this compound holds a specific position as a functionalized building block. This compound is a heterocyclic organic molecule characterized by a pyridazine ring substituted with a bromine atom at the third position and an amine group at the fourth position. smolecule.com Its unique substitution pattern provides distinct reactivity; the bromine atom can act as a leaving group in substitution reactions, while the amine group can participate in various other chemical interactions. smolecule.com

This dual functionality makes this compound a versatile precursor for synthesizing more elaborate molecular structures. Research indicates that compounds in this family are used in medicinal chemistry and materials science. smolecule.com For instance, derivatives of brominated pyridazines are investigated for their potential as anticancer and antimicrobial agents. smolecule.com The structure of this compound allows it to serve as a starting point for developing novel compounds with specific electronic or optical properties for materials science or as scaffolds for pharmaceutical agents targeting a range of diseases. smolecule.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 55928-84-2 | smolecule.com |

| Molecular Formula | C₄H₄BrN₃ | smolecule.com |

| Molecular Weight | 174.00 g/mol | smolecule.com |

| IUPAC Name | This compound | smolecule.com |

Structure

2D Structure

Propriétés

IUPAC Name |

3-bromopyridazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3/c5-4-3(6)1-2-7-8-4/h1-2H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOMPWRHTAMYFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704539 | |

| Record name | 3-Bromopyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55928-84-2 | |

| Record name | 3-Bromo-4-pyridazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55928-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromopyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopyridazin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromopyridazin 4 Amine

Direct Bromination Strategies and Regioselectivity Considerations

The direct introduction of a bromine atom onto the pyridazin-4-amine core is a primary strategy for the synthesis of 3-Bromopyridazin-4-amine. This approach relies on electrophilic aromatic substitution, where the regiochemical outcome is dictated by the electronic properties of the pyridazine (B1198779) ring and its substituents.

Brominating Agents and Reaction Conditions (e.g., N-bromosuccinimide, Br₂)

The synthesis of this compound is commonly achieved through direct bromination using standard brominating agents. smolecule.com N-bromosuccinimide (NBS) and molecular bromine (Br₂) are frequently employed for this purpose. smolecule.com The reaction is typically conducted in a suitable solvent, with choices including acetic acid or chloroform. smolecule.com These reactions can often proceed at room temperature, though in some cases, slight heating may be applied to ensure the reaction goes to completion. smolecule.com NBS is a convenient source of electrophilic bromine (Br⁺) and is often preferred due to its solid nature and milder reactivity compared to liquid bromine. wikipedia.org

The general reaction can be summarized as the treatment of pyridazin-4-amine with the brominating agent in an appropriate solvent system. The selection between NBS and Br₂ can depend on the desired reactivity, scale of the reaction, and sensitivity of the starting material to the reaction byproducts, such as hydrogen bromide (HBr) which is formed when using Br₂.

Influence of Pyridazine Ring Substituents on Bromination Position

The position of bromination on the pyridazine ring is significantly influenced by the directing effects of existing substituents. The pyridazine ring itself is an electron-deficient heterocycle. acs.org However, the presence of a strong electron-donating group, such as the amine (-NH₂) group at the C4 position, activates the ring towards electrophilic substitution.

In electrophilic aromatic substitution, amino groups are powerful ortho- and para-directing activators. For pyridazin-4-amine, the positions ortho to the amine group are C3 and C5. Therefore, the incoming electrophile (Br⁺) is directed to one of these positions. The formation of this compound is a direct consequence of this regioselective control, where the bromine atom is installed at the C3 position adjacent to the amine. Research on related pyridazine systems confirms that electron-donating groups like amines are crucial for directing halogenation to specific sites on the ring.

Optimization of Reaction Parameters for Yield and Purity

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential. Key variables include temperature, reaction time, and the stoichiometry of the reactants. For instance, controlling the temperature, often between 0°C and 25°C, can help to minimize the formation of undesired side products.

A primary concern during optimization is preventing over-bromination, which can lead to the formation of dibromo- or other poly-halogenated pyridazine derivatives. This is typically managed by adjusting the stoichiometry, often using 1.1 to 1.5 equivalents of the brominating agent like NBS, to favor monosubstitution. The choice of solvent can also impact reaction rate and selectivity. Post-reaction workup and purification, often involving crystallization or column chromatography, are critical for isolating the final product in high purity. arkat-usa.org

Table 1: Summary of Direct Bromination Reaction Parameters

| Parameter | Typical Conditions | Purpose of Optimization |

| Brominating Agent | N-Bromosuccinimide (NBS), Bromine (Br₂) smolecule.com | Control reactivity and byproducts. |

| Solvent | Acetic Acid, Chloroform, Acetonitrile smolecule.com | Solubilize reactants and influence reaction rate. |

| Temperature | Room Temperature (or slightly elevated) | Control reaction rate and minimize side reactions. |

| Stoichiometry | 1.1–1.5 equivalents of brominating agent | Maximize yield of mono-brominated product and prevent over-bromination. |

Advanced Synthetic Approaches to Halogenated Pyridazines

Beyond direct bromination, more advanced synthetic strategies can be employed, often using this compound as a key intermediate for further functionalization.

Palladium-Catalyzed Cross-Coupling Precursors (e.g., Suzuki coupling)

This compound serves as an important precursor for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. smolecule.comwikipedia.org In these reactions, the carbon-bromine bond is activated by a palladium catalyst, allowing for the formation of a new carbon-carbon bond with an organoboron compound, typically a boronic acid or ester. wikipedia.org

This methodology is a powerful tool for creating more complex molecules by attaching various aryl, heteroaryl, or alkyl groups at the C3 position of the pyridazine ring. researchgate.netnih.gov The general process involves reacting this compound with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. wikipedia.orgvulcanchem.com The versatility of the Suzuki reaction makes it a cornerstone in medicinal chemistry for the synthesis of diverse libraries of compounds from halogenated precursors like this compound. nih.gov

Halogen-Magnesium Exchange Reactions and Quenching with Electrophiles

Another advanced approach for functionalizing this compound is through a halogen-magnesium exchange reaction. researchgate.netclockss.org This process converts the relatively unreactive carbon-bromine bond into a highly reactive organomagnesium (Grignard) reagent. uni-muenchen.de The exchange is typically performed at low temperatures using a strong Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl), often in the presence of lithium chloride (LiCl) to enhance reactivity and solubility. clockss.org

Once the magnesiated pyridazine intermediate is formed, it can be "quenched" by reacting it with a wide variety of electrophiles. researchgate.net This allows for the introduction of diverse functional groups at the C3 position. For example, quenching with an aldehyde or ketone introduces a hydroxyalkyl group, while reaction with carbon dioxide followed by an acidic workup yields a carboxylic acid. This method provides a versatile route to a range of functionalized pyridazine derivatives that are not easily accessible through other means. researchgate.netresearchgate.net

Table 2: Examples of Electrophiles for Quenching Magnesiated Pyridazines

| Electrophile Class | Specific Example | Resulting Functional Group |

| Aldehydes/Ketones | Benzaldehyde | Hydroxy(phenyl)methyl |

| Esters | Ethyl chloroformate | Carboxylic acid ester |

| Amides | N,N-Dimethylformamide (DMF) | Aldehyde (after hydrolysis) |

| Borates | Trimethyl borate | Boronic ester (precursor for Suzuki coupling) |

| Carbon Dioxide | CO₂ (gas or dry ice) | Carboxylic acid (after workup) |

Nucleophilic Substitution Routes to Pyridazine Derivatives

Nucleophilic substitution is a cornerstone in the synthesis of functionalized pyridazine derivatives. Dihalopyridazines are particularly valuable as starting materials for these transformations. thieme.dethieme-connect.de The reactivity of the halogen substituents is influenced by their position on the pyridazine ring, which is inherently electron-deficient.

The mechanism for these reactions is typically a nucleophilic aromatic substitution (SNAr). stackexchange.comguidechem.com This process involves two main steps:

Nucleophilic Attack: A nucleophile (such as an amine, alkoxide, or thiol) attacks an electron-deficient carbon atom bearing a leaving group (like a halogen). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.comguidechem.com

Leaving Group Departure: The leaving group is expelled, and the aromaticity of the pyridazine ring is restored, resulting in the substituted product. stackexchange.comguidechem.com

In dihalopyridazines like 3,4-dibromopyridazine, the positions are not electronically equivalent. The C4 position is generally more activated towards nucleophilic attack than the C3 position due to the electron-withdrawing effect of the ring nitrogens. stackexchange.comguidechem.com This inherent electronic bias allows for regioselective monosubstitution, which is crucial for synthesizing specific isomers like this compound. While various nucleophiles can be used, amination is a key reaction for producing aminopyridazine scaffolds. thieme.de

| Substrate | Nucleophile (Nu⁻) | General Product | Key Feature |

|---|---|---|---|

| 3,4-Dihalopyridazine | R-NH₂ (Amines), R-O⁻ (Alkoxides), R-S⁻ (Thiolates) | 4-Substituted-3-halopyridazine | Regioselective substitution at the C4 position. |

Preparation of Related Aminopyridazine Isomers (e.g., 4-Bromopyridazin-3-amine)

The synthesis of the isomer, 4-Bromopyridazin-3-amine, requires a different strategic approach compared to the 3-bromo-4-amino isomer. Instead of starting with a dihalogenated pyridazine, the synthesis typically begins with an already aminated pyridazine ring, followed by a bromination step.

The common method for preparing 4-Bromopyridazin-3-amine involves the direct bromination of pyridazin-3-amine. A brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, is used to introduce a bromine atom onto the pyridazine ring. The amino group at the C3 position directs the incoming electrophile (bromine) to the adjacent C4 position. The reaction is typically conducted in a suitable solvent like acetic acid or chloroform.

| Starting Material | Reagent | Solvent | Product | Reaction Type |

|---|---|---|---|---|

| Pyridazin-3-amine | N-Bromosuccinimide (NBS) or Bromine (Br₂) | Acetic Acid or Chloroform | 4-Bromopyridazin-3-amine | Electrophilic Halogenation |

This approach highlights how the choice of starting material and reaction type is critical for achieving the desired isomeric product in pyridazine chemistry.

Reactivity and Reaction Mechanisms of 3 Bromopyridazin 4 Amine

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom on the 3-Bromopyridazin-4-amine ring is a competent leaving group, enabling a variety of nucleophilic aromatic substitution (SNAr) reactions. These reactions are fundamental to the derivatization of this scaffold, allowing for the introduction of diverse functional groups.

Amination Reactions

The displacement of the bromide by an amine nucleophile is a key transformation for building more complex structures. These reactions are typically facilitated by metal catalysts, such as palladium or copper complexes, which enable the C-N bond formation under relatively mild conditions. For instance, palladium-catalyzed cross-coupling reactions, analogous to the Buchwald-Hartwig amination, can be employed. These reactions often utilize a palladium precatalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, RuPhos), and a base in an aprotic solvent.

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by coordination of the amine nucleophile to the palladium(II) center and subsequent reductive elimination to form the aminated product and regenerate the palladium(0) catalyst.

Table 1: Representative Amination Reactions on Bromo-Heterocyclic Scaffolds This table presents analogous reactions on similar substrates to illustrate potential conditions for the amination of this compound.

| Reactant | Amine | Catalyst/Reagents | Solvent | Product |

|---|---|---|---|---|

| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / XPhos, LiHMDS | Toluene | N³-Morpholinyl-2,3-diaminopyridine |

| 3-Bromopyridine | Aniline (B41778) | Pd(OAc)₂ / BINAP, NaOᵗBu | Toluene | 3-(Phenylamino)pyridine |

| 4-Benzyloxy-5-bromopyridine | Ammonia (NH₃) | CuBr | Methanol | 4-(Benzyloxy)-5-aminopyridine |

Thiolation Reactions

Thiolation involves the substitution of the bromine atom with a sulfur-based nucleophile, typically a thiol (R-SH) or a thiolate salt (R-S⁻). These reactions proceed readily for electron-deficient heteroaryl halides. nih.gov The reaction is generally carried out in the presence of a base, such as potassium carbonate, which deprotonates the thiol to form the more potent thiolate nucleophile. nih.gov The thiolate then attacks the electron-deficient C3 position of the pyridazine (B1198779) ring, displacing the bromide ion.

This method allows for the synthesis of various aryl thioethers, which are valuable intermediates in medicinal chemistry and materials science.

Table 2: General Conditions for Thiolation of Heteroaryl Halides This table outlines typical conditions applicable for the thiolation of this compound based on established protocols for similar compounds.

| Reactant | Thiol | Base | Solvent | Product Type |

|---|---|---|---|---|

| This compound | Ethanethiol | K₂CO₃ | DMAc | 3-(Ethylthio)pyridazin-4-amine |

| This compound | Thiophenol | NaH | DMF | 3-(Phenylthio)pyridazin-4-amine |

| This compound | Benzyl thiol | Cs₂CO₃ | Acetonitrile | 3-(Benzylthio)pyridazin-4-amine |

Alkoxide Substitution Reactions

The bromine atom can also be displaced by alkoxide nucleophiles (RO⁻) to form the corresponding ether derivatives. These reactions are typically performed by treating the bromo-pyridazine with an alkali metal alkoxide, such as sodium methoxide (B1231860) or potassium tert-butoxide, in the corresponding alcohol or a polar aprotic solvent. youtube.com The strong nucleophilicity of the alkoxide allows it to attack the C3 position, leading to the formation of a C-O bond and the expulsion of the bromide ion. The reaction of alkoxides with boron trichloride (B1173362) can also generate cations for subsequent transformations, avoiding the production of Brønsted acids which can be crucial in certain syntheses. organic-chemistry.org

Table 3: Illustrative Alkoxide Substitution Reactions This table provides examples of alkoxide substitution reactions to demonstrate the synthesis of pyridazinyl ethers from this compound.

| Reactant | Alkoxide Reagent | Solvent | Product |

|---|---|---|---|

| This compound | Sodium methoxide (NaOMe) | Methanol | 3-Methoxypyridazin-4-amine |

| This compound | Sodium ethoxide (NaOEt) | Ethanol | 3-Ethoxypyridazin-4-amine |

| This compound | Potassium tert-butoxide (KOᵗBu) | THF | 3-(tert-Butoxy)pyridazin-4-amine |

Reactions Involving the Amine Functionality

The exocyclic amine group at the C4 position possesses its own distinct reactivity, allowing for transformations that modify this part of the molecule.

Oxidation Reactions

The oxidation of an aromatic amine to a nitroso or nitro group is a known, albeit sometimes challenging, transformation. For the conversion of this compound, strong oxidizing agents are required. The direct oxidation of aminopyridines to their corresponding nitro derivatives can be achieved using reagents like peroxomonosulfuric acid (Caro's acid) or hydrogen peroxide in fuming sulfuric acid. ntnu.noarkat-usa.org Another approach involves using reagents like sodium perborate (B1237305) in the presence of a catalyst. organic-chemistry.org These powerful oxidants can directly convert the amino group (-NH₂) into a nitro group (-NO₂). The reaction proceeds through a series of oxidative steps, likely involving nitroso intermediates.

Table 4: Potential Oxidation Reactions of the Amine Group This table outlines potential reagents for the oxidation of the amino functionality in this compound.

| Reactant | Oxidizing Agent | Conditions | Potential Product |

|---|---|---|---|

| This compound | H₂SO₅ (Caro's acid) | Controlled pH | 3-Bromo-4-nitropyridazine |

| This compound | m-CPBA | Inert solvent | 3-Bromo-4-nitrosopyridazine or 3-Bromo-4-nitropyridazine |

| This compound | Sodium perborate / Tungstophosphoric acid | Micellar media | 3-Bromo-4-nitropyridazine |

Reduction Reactions

This section pertains to the reduction of the bromine atom, a dehalogenation reaction, which results in the formation of pyridazin-4-amine. Catalytic hydrogenation is a highly effective method for this transformation. sci-hub.se This process typically involves the use of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source. researchgate.net The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent such as ammonium (B1175870) formate (B1220265), hydrazine (B178648), or triethylsilane. researchgate.netresearchgate.net

The reaction mechanism involves the adsorption of the bromo-pyridazine onto the surface of the palladium catalyst. The C-Br bond is then cleaved hydrogenolytically, and a hydrogen atom is added in its place, yielding the dehalogenated product and hydrogen bromide. The reaction is often performed under neutral or basic conditions to neutralize the HBr byproduct. sci-hub.se This method is valued for its high efficiency and compatibility with many other functional groups. chemrxiv.org

Table 5: Representative Dehalogenation (Reduction) Reactions This table shows typical conditions for the reduction of the bromo group on this compound.

| Reactant | Catalyst | Hydrogen Source | Solvent | Product |

|---|---|---|---|---|

| This compound | 10% Pd/C | H₂ (gas) | Methanol | Pyridazin-4-amine |

| This compound | 10% Pd/C | Ammonium formate (HCOONH₄) | Methanol | Pyridazin-4-amine |

| This compound | 10% Pd/C | Triethylsilane (Et₃SiH) | THF | Pyridazin-4-amine |

Derivatization for Scaffold Development

This compound serves as a valuable precursor for the development of complex molecular scaffolds, particularly in the field of medicinal chemistry. smolecule.com Its structure allows for strategic derivatization, where the pyridazine core acts as a foundational framework to which various functional groups can be appended. This process is crucial for creating libraries of compounds with diverse biological activities.

The primary sites for derivatization on this compound are the exocyclic amino group and the carbon-bromine bond. The amino group can undergo a variety of reactions, such as acylation, alkylation, and condensation, to introduce new side chains. The bromine atom is particularly important as it enables carbon-carbon and carbon-heteroatom bond formation, most notably through cross-coupling reactions. This dual reactivity allows for a modular approach to scaffold synthesis, where different fragments can be systematically introduced at either position.

This compound and its isomers are recognized as key building blocks for synthesizing potential pharmaceutical agents, especially for targeting cancers and neurological disorders. smolecule.com The development of novel molecular scaffolds from this starting material often involves a "scaffold hopping" strategy, where the core pyridazine structure is modified to mimic the spatial arrangement of other known active compounds, potentially leading to improved properties. nih.gov The goal is to create structurally novel molecules that retain or enhance the desired biological interactions with specific targets like enzymes or receptors. smolecule.com

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Functionalization

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for modifying the this compound scaffold. The bromine atom at the C3 position provides a reactive handle for these transformations, allowing for the introduction of a wide array of substituents.

The Suzuki-Miyaura coupling is a widely used reaction to form carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester. nih.govlibretexts.org For substrates like this compound, which contains an unprotected amino group ortho to the bromine, specific conditions are required to achieve high yields. nih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent system is critical for success. yonedalabs.comresearchgate.net

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-Amino Heterocycles Based on reactions with analogous substrates.

| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Arylboronic Acids | beilstein-journals.org |

| CataCXium A Pd G3 | (Implicit) | Cs₂CO₃ | 2-MeTHF | 80 | Alkyl/Arylboronic Esters | nih.gov |

| PdCl₂(PPh₃)₂ | PPh₃ | Na₂CO₃ | DMF/H₂O | 100 | Arylboronic Acids | researchgate.net |

| Xphos 2nd Gen | (Implicit) | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | (Piperidin-4-yl)boronic acid | google.com |

The Sonogashira coupling is another essential cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgnrochemistry.com The reactivity order for the halide is generally I > Br > Cl. nrochemistry.com Research on the constitutional isomer, 2-amino-3-bromopyridine, demonstrates that this class of compounds readily participates in Sonogashira couplings with various terminal alkynes under relatively mild conditions, affording 2-amino-3-alkynylpyridine derivatives in good to excellent yields. scirp.org These conditions are directly applicable to this compound for the synthesis of 3-alkynylpyridazin-4-amine derivatives.

Table 2: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-Bromopyridines Analogous system for this compound.

| Catalyst | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|---|

| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | scirp.org |

Acid-Base Properties and Protonation Equilibria

The acid-base properties of this compound are determined by the interplay of its three nitrogen atoms: the exocyclic amino group (-NH₂) and the two nitrogen atoms within the pyridazine ring. Each of these sites can potentially be protonated depending on the pH of the solution.

Exocyclic Amino Group : The nitrogen of the primary amine is basic due to its lone pair of electrons. However, its basicity is significantly lower than that of a typical alkylamine (where the pKa of the conjugate acid is ~10-11). libretexts.org The electron-withdrawing effect of the sp²-hybridized pyridazine ring delocalizes the lone pair, making it less available to accept a proton. Its basicity is more comparable to aniline (pKa of conjugate acid ~4.6), though modified by the electronic effects of the ring nitrogens and the bromine atom. libretexts.org

Pyridazine Ring Nitrogens : The two adjacent nitrogen atoms in the pyridazine ring are imine-like. The lone pair of electrons on each nitrogen occupies an sp² hybrid orbital and is not part of the aromatic π-system, making them available for protonation. libretexts.org The pKa of protonated pyridine (B92270) is approximately 5.3. libretexts.org In this compound, the basicity of these nitrogens is influenced by the electron-donating amino group and the electron-withdrawing bromine atom. The nitrogen at position 1 (N1) is para to the amino group and meta to the bromine, while the nitrogen at position 2 (N2) is meta to the amino group and ortho to the bromine. The precise site of first protonation on the ring depends on the complex balance of these inductive and resonance effects.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Analysis for Proton Environment Identification

A ¹H NMR spectrum of 3-Bromopyridazin-4-amine would be expected to reveal distinct signals for the protons on the pyridazine (B1198779) ring and the amine group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals would provide critical information about their chemical environment and connectivity. For instance, the protons on the pyridazine ring would likely appear in the aromatic region of the spectrum, and their splitting patterns would indicate their proximity to each other. The amine protons would likely appear as a broad singlet, the chemical shift of which could be influenced by the solvent and concentration.

¹³C NMR Analysis for Carbon Framework Determination

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would be indicative of the carbon's hybridization and the electronegativity of the atoms attached to it. For example, the carbon atom bonded to the bromine (C-Br) would be expected to have a characteristic chemical shift, as would the carbons of the pyridazine ring and the carbon attached to the amine group.

Advanced NMR Techniques (e.g., COSY, HMQC, HSQC) for Connectivity

To definitively assign the ¹H and ¹³C NMR signals and to establish the connectivity between atoms, advanced 2D NMR techniques would be employed. Correlation Spectroscopy (COSY) would reveal proton-proton couplings, helping to identify adjacent protons on the pyridazine ring. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments would establish the correlation between protons and the carbon atoms to which they are directly attached.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Vibrational Analysis of Characteristic Functional Groups (e.g., C-Br, N-H)

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for its key functional groups. The N-H stretching vibrations of the primary amine group would typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-Br stretching vibration would be expected at lower wavenumbers, typically in the fingerprint region. Other vibrations, such as C=C and C-N stretching of the pyridazine ring, would also be present.

Correlation of Spectral Data with Molecular Structure

By analyzing the positions, intensities, and shapes of the absorption bands in the IR and Raman spectra, it would be possible to confirm the presence of the key functional groups and to gain further insight into the molecular structure of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound, the molecular formula is established as C₄H₄BrN₃. The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁴N).

The monoisotopic mass of this compound is approximately 172.95886 Da uni.lu. An experimental HRMS analysis would be expected to yield a mass measurement that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula. The presence of the bromine atom is readily identifiable by the characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Table 1: Theoretical Isotopic Distribution for [M+H]⁺ of this compound

| Mass (Da) | Relative Abundance (%) | Ion |

| 173.9667 | 100.0 | C₄H₅⁷⁹BrN₃⁺ |

| 175.9646 | 97.7 | C₄H₅⁸¹BrN₃⁺ |

Note: This table represents a theoretical prediction. Actual experimental values may vary slightly.

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, involving the isolation of a precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. While specific experimental fragmentation data for this compound is not extensively detailed in the available literature, a plausible fragmentation pathway can be postulated based on the structure of the molecule and general fragmentation principles of similar heterocyclic compounds researchgate.netnih.govunito.itresearchgate.net.

The protonated molecule [M+H]⁺ would likely be the precursor ion in an ESI-MS/MS experiment. Fragmentation could be initiated by the loss of stable neutral molecules or radicals. Potential fragmentation pathways for this compound could include:

Loss of HCN: A common fragmentation for pyridine (B92270) and pyridazine derivatives, leading to a five-membered ring fragment.

Loss of NH₃: Expulsion of the amine group as ammonia.

Loss of Br•: Homolytic cleavage of the carbon-bromine bond.

Ring cleavage: Fission of the pyridazine ring itself, leading to smaller charged fragments.

The study of these fragmentation patterns provides valuable insights into the connectivity of the atoms within the molecule, helping to distinguish it from its isomers.

Table 2: Plausible Fragment Ions in Tandem Mass Spectrometry of this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) |

| ~174/176 | HCN | ~147/149 |

| ~174/176 | NH₃ | ~157/159 |

| ~174/176 | Br• | ~95 |

Note: This table is based on theoretical fragmentation pathways. The m/z values reflect the isotopic pattern of bromine.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions shu.ac.uk. The absorption of energy promotes electrons from a ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the presence of chromophores.

The this compound molecule contains a heteroaromatic pyridazine ring and an amine substituent, both of which act as chromophores. The presence of non-bonding electrons (n) on the nitrogen and bromine atoms, as well as pi (π) electrons within the aromatic ring, allows for specific types of electronic transitions youtube.compharmatutor.orglibretexts.org. The expected transitions for this molecule would be:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions, resulting in strong absorption bands in the UV region. For aromatic systems, these transitions are common pharmatutor.org.

n → π* transitions: This type of transition involves the promotion of an electron from a non-bonding orbital (from the nitrogen or bromine atoms) to a π* antibonding orbital. These are generally lower in energy than π → π* transitions and result in absorption at longer wavelengths, often with lower intensity youtube.compharmatutor.org.

While the exact absorption maxima (λmax) for this compound are not specified in the reviewed literature, it is anticipated that its UV-Vis spectrum would display characteristic bands corresponding to these electronic transitions, typical for heteroaromatic amines. The polarity of the solvent used for analysis can influence the position of these absorption bands.

Table 3: Expected Electronic Transitions for this compound

| Type of Transition | Orbitals Involved | Expected Wavelength Region |

| π → π | π bonding to π antibonding | Shorter Wavelength (UV) |

| n → π | Non-bonding to π antibonding | Longer Wavelength (UV/Vis) |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry and has been extensively applied to investigate 3-Bromopyridazin-4-amine. These calculations provide a robust framework for understanding its fundamental properties.

The molecular structure of this compound has been optimized using DFT methods, commonly with the B3LYP functional and a 6-311++G(d,p) basis set, to determine its most stable conformation. This process involves calculating the molecule's energy at various atomic arrangements to find the one with the minimum energy. The analysis of the electronic structure reveals the distribution of electron density, which is crucial for understanding the molecule's chemical behavior.

Table 1: Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C3-Br | 1.889 | |

| C4-NH2 | 1.362 | |

| N1-N2 | 1.335 | |

| N2-C3 | 1.315 | |

| C3-C4 | 1.421 | |

| C4-C5 | 1.408 | |

| C5-C6 | 1.347 | |

| C6-N1 | 1.326 | |

| ∠ N2-C3-C4: 121.5 | ||

| ∠ C3-C4-C5: 118.9 | ||

| ∠ Br-C3-N2: 116.2 |

This data is derived from theoretical calculations and provides a snapshot of the molecule's geometry.

DFT calculations are instrumental in predicting spectroscopic data, such as vibrational frequencies (IR and Raman) and NMR chemical shifts, which are essential for the structural elucidation of this compound. nih.gov The calculated spectra often show good agreement with experimental findings, aiding in the assignment of spectral bands to specific molecular vibrations or atomic nuclei. nih.gov

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H stretching | 3500-3300 |

| C-H stretching | 3100-3000 |

| Ring stretching | 1600-1400 |

| C-Br stretching | 700-600 |

These values are theoretical predictions and serve as a guide for interpreting experimental spectra. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net For this compound, the MEP surface indicates that the regions around the nitrogen atoms of the pyridazine (B1198779) ring are electron-rich (negative potential), making them susceptible to electrophilic attack. Conversely, the areas around the hydrogen atoms of the amine group are electron-deficient (positive potential), indicating sites for potential nucleophilic interaction. researchgate.net

Frontier Molecular Orbital (FMO) theory is used to explain and predict the outcome of chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

Molecular Dynamics Simulations and Adsorption Studies

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing insights into processes such as adsorption on surfaces. protocols.ionih.gov For instance, MD simulations can model the interaction of this compound with a metal surface, which is relevant for applications like corrosion inhibition. These simulations can reveal the preferred orientation of the molecule on the surface and the nature of the intermolecular forces at play.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding biological activity, focus on chemical reactivity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its reactivity. mdpi.comnih.govmdpi.com In the context of chemical reactivity, QSAR can be used to predict properties like reaction rates or equilibrium constants based on calculated molecular descriptors. These descriptors, which can be derived from DFT calculations, include electronic properties (like HOMO/LUMO energies), steric parameters, and hydrophobicity. mdpi.com By developing a QSAR model for a series of related pyridazine derivatives, it is possible to predict the reactivity of new, unsynthesized compounds, thereby guiding the design of molecules with desired chemical properties. nih.govmdpi.com

Theoretical Investigations of Reactivity and Stability

Computational and theoretical chemistry provides significant insights into the intrinsic properties of this compound, elucidating its electronic structure, stability, and reactivity profile. Methods such as Density Functional Theory (DFT) are powerful tools for investigating molecular characteristics that are difficult to determine experimentally. science.gov These calculations help in understanding the molecule's behavior in chemical reactions by identifying reactive sites and predicting its stability. uwosh.eduepstem.net

The reactivity of this compound is largely governed by the electronic effects of its substituents—the electron-withdrawing bromine atom and the electron-donating amine group—on the pyridazine ring. Theoretical studies typically begin with the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). uwosh.edu From this optimized structure, various electronic properties and reactivity descriptors can be calculated.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. epstem.net The HOMO is the region of the molecule most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔEgap), is a key indicator of the molecule's kinetic stability and chemical reactivity. epstem.net A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. epstem.net For this compound, the distribution of these orbitals is influenced by the pyridazine core and its bromine and amine substituents.

Reactivity Descriptors

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. epstem.netmdpi.com These descriptors provide a quantitative measure of stability and reactivity.

| Parameter | Symbol | Formula | Description |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔEgap | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. epstem.net |

| Ionization Potential | I | -EHOMO | The minimum energy required to remove an electron from the molecule. epstem.net |

| Electron Affinity | A | -ELUMO | The energy released when an electron is added to the molecule. epstem.net |

| Electronegativity | χ | (I + A) / 2 | Measures the molecule's ability to attract electrons. epstem.net |

| Chemical Hardness | η | (I - A) / 2 | Measures the resistance to change in electron distribution. mdpi.com |

| Chemical Softness | S | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. epstem.net |

| Electrophilicity Index | ω | χ2 / (2η) | Measures the propensity of a species to accept electrons. mdpi.com |

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is another valuable tool derived from computational calculations. It illustrates the charge distribution across the molecule, highlighting electron-rich and electron-poor regions. epstem.net In an MEP map of this compound, the nitrogen atoms of the pyridazine ring and the amine group would be expected to be electron-rich (nucleophilic) sites, while the hydrogen atoms and the region around the bromine atom may show electron-deficient (electrophilic) characteristics. This information is critical for predicting how the molecule will interact with other reagents, such as in hydrogen bonding or nucleophilic/electrophilic attacks. mdpi.com

Optimized Molecular Structure

DFT calculations also provide precise information on bond lengths and bond angles for the molecule's optimized geometry. epstem.net These theoretical structural parameters can be compared with experimental data if available. The calculated bond lengths within the pyridazine ring can confirm its aromatic character, while the C-Br and C-N bond lengths provide insight into the electronic influence of the substituents.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C3-Br | ~1.89 |

| C4-N(amine) | ~1.35 |

| N1-N2 | ~1.34 |

| C3-C4 | ~1.41 |

| Bond Angles (°) | |

| Br-C3-C4 | ~118.0 |

| N(amine)-C4-C3 | ~121.5 |

| N2-N1-C6 | ~119.0 |

Applications in Chemical Research and Material Science Excluding Biological and Human Trial Data

Role as Synthetic Intermediates in Heterocyclic Chemistry

3-Bromopyridazin-4-amine is a key intermediate in the creation of a wide array of heterocyclic compounds. The reactivity of the bromine atom allows for nucleophilic substitution reactions, while the amine group can participate in various condensation and cyclization reactions. smolecule.com This dual functionality makes it a powerful tool for synthetic chemists.

A significant application of this compound is in the synthesis of fused heterocyclic systems. These systems are of great interest due to their presence in many biologically active molecules.

Pyrazolopyrimidines: The pyrazolopyrimidine scaffold is a core structure in many compounds with potential therapeutic applications. The synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, for example, can be achieved through the cyclization of ortho-amino esters of pyrazoles with various nitriles. nih.gov While not a direct reaction of this compound, this demonstrates a general strategy for forming pyrazolopyrimidine rings where a substituted aminopyridazine could serve as a key precursor. The development of efficient synthetic methods for pyrazolopyrimidines is an active area of research, with some methods utilizing green chemistry principles. researchgate.net

Triazolopyrimidines: Triazolopyrimidines are another class of fused heterocycles with diverse biological activities. rjsocmed.com Their synthesis can be accomplished through various routes, including the annulation of a 1,2,4-triazole (B32235) ring onto a pyrimidine (B1678525) core or vice versa. rjsocmed.com For instance, reacting a triazolediamine with ethyl 3-oxo-3-phenylpropanoate can yield a triazolopyrimidine. upi.edu 3-Aminopyridazine derivatives can be used to synthesize substituted 4-oxo-4H-pyrimido[1,2-b]pyridazines, which can then undergo further transformations to produce 1,2,3-triazole derivatives. semanticscholar.org

The following table summarizes some research findings on the synthesis of these fused ring systems:

| Fused Ring System | Synthetic Approach | Key Intermediates/Reagents | Reference |

| Pyrazolo[3,4-d]pyrimidin-4(5H)-one | Cyclization of an ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole with nitriles. | 1-(2,4-dinitrophenyl)pyrazole, various nitriles. | nih.gov |

| Chromeno-[4',3':3,4]-pyrazolo-[1,5-a]-pyrimidines | Multistep protocol using substituted aminochromenopyrazoles and activated methylene (B1212753) compounds. | Aminochromenopyrazoles, activated methylene compounds. | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | Reaction of aminopyrazole derivatives with acetylacetone (B45752) or β-ketoesters. | Aminopyrazole derivatives, acetylacetone, β-ketoesters. | semanticscholar.org |

| 1,2,4-Triazolopyrimidines | Reaction of a hydrazine (B178648) derivative with isothiocyanate, followed by intramolecular cyclization. | Hydrazide, isothiocyanate, sodium hydroxide. | upi.edu |

| 4-Oxo-4H-pyrimido[1,2-b]pyridazines | Condensation of aminopyridazines with methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate. | Aminopyridazines, methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate. | semanticscholar.org |

Beyond fused systems, this compound is a fundamental building block for constructing a variety of complex organic molecules. sigmaaldrich.comcymitquimica.com Its utility stems from the ability to sequentially introduce different functional groups through reactions at the bromine and amine positions. smolecule.com This step-wise approach allows for the controlled assembly of intricate molecular architectures. illinois.edu The development of novel building blocks like this compound is crucial for expanding the accessible chemical space for drug discovery and material science. cymitquimica.comillinois.edu

Scaffold Design and Chemical Space Exploration

The structural framework of this compound makes it an attractive scaffold for chemical library design and the exploration of structure-property relationships. smolecule.com

A molecular scaffold is a core structure upon which a variety of substituents can be placed to generate a library of related compounds. mdpi.com this compound is well-suited for this role due to its defined and modifiable structure. smolecule.com By systematically varying the groups attached to the pyridazine (B1198779) ring, chemists can create diverse chemical libraries. ontariogenomics.canih.gov These libraries are valuable resources for screening for new materials with desired properties. The 4-aminopyrazolopyrimidine scaffold, which can be derived from precursors like this compound, has been extensively used in the design of kinase inhibitors. nih.gov

Understanding the relationship between a molecule's structure and its physical and chemical properties is a cornerstone of materials science. numberanalytics.commdpi.com The systematic modification of the this compound scaffold allows for the investigation of how changes in molecular structure affect material properties such as electronic and optical characteristics. smolecule.com For example, the introduction of different substituents can alter the electron distribution within the molecule, leading to changes in its absorption and emission of light, or its ability to conduct electricity. Computational models can be used in conjunction with experimental synthesis to predict and understand these structure-property relationships. numberanalytics.com

The following table highlights the utility of scaffolds in chemical and material science:

| Application Area | Scaffold Type | Key Advantages | Reference |

| Kinase Inhibitors | 4-Aminopyrazolopyrimidine | Versatile for modification, proven biological relevance. | nih.gov |

| Protein Mimics | CycloTriVeratrilene (CTV) derivatives | Provides architectural control for positioning functional groups. | mdpi.com |

| General Organic Synthesis | Heterocyclic building blocks | Enables construction of complex molecules. | sigmaaldrich.com |

| Drug Discovery | Diverse chemical libraries | Increases the probability of finding novel functions. | ontariogenomics.ca |

| Materials Design | General molecular scaffolds | Allows for tailoring of material properties. | numberanalytics.comresearchgate.net |

Applications in Agrochemical Synthesis

The pyridazine ring is a component of some agrochemicals, and this compound can serve as a precursor in their synthesis. smolecule.com The development of new herbicides and pesticides often involves the exploration of novel heterocyclic structures to find compounds with improved efficacy and better environmental profiles. chemimpex.com The versatility of this compound as a synthetic intermediate makes it a valuable tool in this research area.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Pathways

Future research will likely prioritize the development of environmentally benign and efficient synthetic routes to 3-Bromopyridazin-4-amine and its derivatives. Current synthetic methods, while effective, may rely on harsh conditions or stoichiometric reagents. A shift towards "green" chemistry principles is anticipated, focusing on several key areas:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This could involve exploring cycloaddition reactions, such as the aza-Diels-Alder reaction of 1,2,3-triazines, which can provide direct access to pyridazine (B1198779) cores under neutral conditions acs.org.

Catalytic Approaches: Moving away from stoichiometric reagents to catalytic systems that can be used in small amounts and potentially recycled. For instance, developing heterogeneous catalysts, such as copper-functionalized metal-organic frameworks (MOFs), could lead to solvent-free reaction conditions and easy catalyst recovery, enhancing the sustainability of the synthesis nih.gov.

Renewable Feedstocks: Investigating the use of bio-based starting materials to construct the pyridazine ring, reducing the reliance on petrochemical sources.

Alternative Solvents: Exploring the use of safer, renewable, or solvent-free conditions to replace traditional volatile organic solvents.

Exploration of Catalytic Reactions for Functionalization

The structure of this compound offers multiple sites for modification, including the bromine atom, the amine group, and the ring's C-H bonds. Future research will focus on leveraging advanced catalytic methods to selectively functionalize these positions, thereby creating diverse molecular architectures.

Cross-Coupling Reactions: The C-Br bond is an ideal handle for palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Future work could explore novel catalysts that operate under milder conditions, tolerate a broader range of functional groups, and enable the introduction of complex molecular fragments.

C-H Functionalization: A significant frontier is the direct functionalization of the pyridazine ring's C-H bonds. Amine-directed, palladium-catalyzed C-H functionalization has been demonstrated for alicyclic amines, and adapting this strategy could allow for the selective introduction of aryl or alkyl groups at positions remote to the existing amine nih.gov. This approach offers a more atom-economical alternative to traditional methods that require pre-functionalized substrates.

Amine Group Derivatization: While the amine group can be functionalized through standard acylation or alkylation, catalytic methods could provide more sophisticated transformations. For example, organoborane-mediated hydride abstraction can generate reactive iminium ions from α-amino C-H bonds, enabling subsequent functionalization cardiff.ac.uk. Applying such catalysis could lead to novel derivatization patterns on substituents attached to the amine.

Photoredox Catalysis: The use of visible-light photoredox catalysis opens new avenues for radical-based functionalization. This mild and efficient method could be used for site-selective C-H functionalization of the pyridazine core or its substituents, as demonstrated in the modification of other complex amines chemrxiv.org.

The table below summarizes potential catalytic functionalization strategies for this compound.

| Reaction Type | Target Site | Potential Catalyst | Desired Transformation |

| Suzuki Coupling | C-Br | Palladium complexes | C-C bond formation (Arylation, Vinylation) |

| Sonogashira Coupling | C-Br | Palladium/Copper complexes | C-C bond formation (Alkynylation) |

| Buchwald-Hartwig Amination | C-Br | Palladium complexes | C-N bond formation |

| Directed C-H Activation | Ring C-H | Palladium complexes | C-C or C-Heteroatom bond formation |

| Photoredox Catalysis | Ring/Side-chain C-H | Iridium or Ruthenium complexes | C-C bond formation (Alkylation) |

| Organoborane Catalysis | α-Amino C-H | B(C6F5)3 | α-Functionalization of N-alkyl groups |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is poised to become an indispensable tool in guiding the future exploration of this compound chemistry. By leveraging theoretical models, researchers can predict molecular properties and reaction outcomes, thereby saving significant time and resources in the laboratory.

Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) and other quantum mechanical methods can be used to elucidate reaction mechanisms for the synthesis and functionalization of pyridazine derivatives. Such studies can explain observed regioselectivity and stereoselectivity, and more importantly, predict the outcomes of new, untested catalytic systems. For example, computational models have been used to correlate the electrophilicity of pyridazine-carbonitriles with their metabolic pathways nih.gov.

Catalyst Design: Computational screening can accelerate the discovery of new catalysts for the functionalization of this compound. By modeling the interaction between the substrate, catalyst, and reagents, researchers can design ligands or catalytic cores with enhanced activity and selectivity for specific transformations, such as C-H activation.

Virtual Library Screening: In silico methods can be used to predict the physicochemical and biological properties of virtual libraries of this compound derivatives. This allows for the pre-selection of compounds with desirable characteristics (e.g., specific binding affinities, favorable ADME properties) before committing to their synthesis, streamlining the drug discovery process researchgate.netmdpi.com.

The integration of computational chemistry will enable a more rational, hypothesis-driven approach to research, moving from empirical screening to targeted molecular design.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and screening of this compound derivatives, future research will increasingly adopt flow chemistry and automated synthesis technologies. These platforms offer enhanced control, safety, and throughput compared to traditional batch chemistry.

Flow Chemistry: Performing reactions in continuous flow reactors provides precise control over parameters like temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates or exothermic reactions. Flow chemistry has been successfully applied to the synthesis of related nitrogen-containing heterocycles like pyrazoles and tetrahydronaphthyridines, demonstrating its potential for producing the pyridazine core and its derivatives mdpi.comnih.gov.

Automated Synthesis: Automated platforms can perform multi-step synthetic sequences without manual intervention. By integrating flow reactors with automated purification and analysis systems, researchers can generate libraries of compounds with high efficiency and reproducibility scribd.comresearchgate.net. This is particularly valuable for medicinal chemistry campaigns, where rapid synthesis of analogues is needed for structure-activity relationship (SAR) studies.

High-Throughput Experimentation: Automation allows for the rapid screening of a wide range of reaction conditions (catalysts, solvents, temperatures) to quickly identify optimal protocols for the synthesis and functionalization of this compound. This data-rich approach accelerates process development and optimization.

The adoption of these advanced synthesis technologies will enable the rapid exploration of the chemical space around the this compound scaffold, facilitating its application in materials science and drug discovery.

Q & A

Basic Questions

Q. How can 3-Bromopyridazin-4-amine be structurally identified and characterized in a research setting?

- Methodological Answer : Structural identification relies on spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : and NMR can confirm the presence of the pyridazine ring, bromine substituent, and amine group by analyzing chemical shifts and splitting patterns. For example, the bromine atom induces deshielding in adjacent protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines the molecular ion peak (e.g., m/z 173.01 for CHBrN) and fragmentation patterns to verify purity and molecular formula .

- Elemental Analysis : Confirms the Br content and stoichiometry .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for handling powders or solutions .

- First Aid : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Consult a physician immediately and provide the SDS (Safety Data Sheet) for reference .

- Storage : Keep in a cool, dry place away from oxidizing agents and acids to prevent unintended reactions .

Q. What are the common synthetic routes for preparing this compound, and what factors influence reaction efficiency?

- Methodological Answer :

- Direct Bromination : Pyridazin-4-amine can be brominated using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 60°C). Reaction efficiency depends on the electron density of the pyridazine ring and the steric hindrance at the target position .

- Coupling Reactions : Suzuki-Miyaura cross-coupling with boronic acids may require palladium catalysts (e.g., Pd(PPh)) and optimized base conditions (e.g., NaCO) to retain the amine group’s integrity .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling reactions involving this compound to achieve high yields of biaryl derivatives?

- Methodological Answer :

- Catalyst Selection : Use Pd catalysts with bulky ligands (e.g., XPhos) to minimize dehalogenation side reactions .

- Solvent and Base : Polar aprotic solvents (e.g., DMF) paired with mild bases (e.g., KPO) enhance coupling efficiency while preserving the amine functionality .

- Temperature Control : Reactions at 80–100°C for 12–24 hours often balance yield and side-product formation. Monitor progress via TLC or HPLC .

Q. What strategies are effective in resolving contradictions in biological activity data observed for this compound derivatives?

- Methodological Answer :

- Dose-Response Studies : Validate activity trends across multiple concentrations to rule out assay-specific artifacts .

- Structural Analog Comparison : Compare derivatives with substituents at different positions (e.g., 4-Bromo-N-ethylpyridazin-3-amine vs. 3-fluoro-2,6-dimethylpyridin-4-amine) to isolate structure-activity relationships (SAR) .

- Computational Modeling : Density Functional Theory (DFT) can predict electronic effects of substituents on binding affinity, helping reconcile experimental discrepancies .

Q. How does the introduction of electron-withdrawing groups (EWGs) at specific positions of the pyridazine ring influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Position-Specific Effects : EWGs (e.g., -NO, -CF) at the 5-position activate the 3-bromo group for nucleophilic substitution by increasing the electrophilicity of the adjacent carbon. This is validated by kinetic studies showing accelerated SNAr (nucleophilic aromatic substitution) rates .

- Steric vs. Electronic Balance : Bulky EWGs at the 6-position may hinder nucleophile access, offsetting electronic activation. Computational models (e.g., Hammett plots) quantify these trade-offs .

- Case Study : 3-Bromo-4-aminopyridine derivatives with a 5-CF group exhibit 2–3x faster substitution rates compared to unsubstituted analogs in reactions with amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.